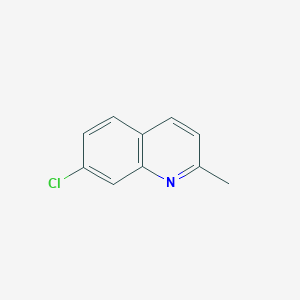

7-Chloro-2-methylquinoline

描述

属性

IUPAC Name |

7-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZQFYRSYLXBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057752 | |

| Record name | 7-Chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-33-7 | |

| Record name | 7-Chloroquinaldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 7-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 7-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-2-methylquinoline

CAS Number: 4965-33-7 Synonyms: 7-Chloroquinaldine, 2-Methyl-7-chloroquinoline

This technical guide provides a comprehensive overview of 7-Chloro-2-methylquinoline, a key heterocyclic building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, safety and handling, and its significant applications, particularly as a crucial intermediate in the synthesis of therapeutic agents.

Physicochemical and Safety Data

This compound is a solid, appearing as a white to light yellow or pale beige crystalline powder.[1] It is characterized by its quinoline (B57606) core, with a chlorine atom at the 7-position and a methyl group at the 2-position. This substitution pattern imparts specific reactivity and properties that are leveraged in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClN | |

| Molecular Weight | 177.63 g/mol | |

| Appearance | White to light yellow/beige crystalline powder | [1] |

| Melting Point | 74-78 °C | [1] |

| Boiling Point | 278.2 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; sparingly soluble in water. | |

| LogP | 3.30 | [2] |

Table 2: Hazard Identification and Safety Information

| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Reference(s) |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Respiratory Irritation | Specific Target Organ Toxicity – Single Exposure, Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Applications in Drug Discovery and Organic Synthesis

The primary and most well-documented application of this compound is as a critical starting material in the synthesis of Montelukast (B128269).[3] Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[4] The synthesis of Montelukast involves several steps where the 7-chloroquinoline (B30040) moiety is a core component of the final active pharmaceutical ingredient (API).

Beyond its role in Montelukast synthesis, the 7-chloroquinoline scaffold is of significant interest in medicinal chemistry. Derivatives synthesized from this core structure have demonstrated a range of biological activities, including potential anticancer and antimalarial properties.[5][6] For instance, 2-styrylquinoline (B1231325) derivatives have shown promise as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[5][7] In some cases, these derivatives are investigated for their ability to inhibit key signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.[5]

Caption: Role of this compound as a versatile precursor.

Experimental Protocols

Synthesis of this compound (Doebner-von Miller Reaction)

This protocol is a classic method for quinoline synthesis, adapted for this specific compound.[8] It involves the reaction of an aniline (B41778) (m-chloroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under acidic conditions.

Materials:

-

m-Chloroaniline (25.51 g, 0.2 mol)

-

6N Hydrochloric Acid (HCl) (100 mL)

-

85% aqueous Crotonaldehyde (B89634) (14.7 g)

-

Zinc Chloride (ZnCl₂) (27.2 g, 0.20 mol)

-

Ethyl ether

-

2-Propanol

-

Ammonium Hydroxide (NH₄OH)

-

Water

-

Silica (B1680970) Gel (Merck 60)

-

Methylene (B1212753) chloride

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of m-chloroaniline in 100 mL of 6N HCl is prepared in a round-bottom flask equipped with a reflux condenser and stirrer.

-

The solution is heated to reflux. 85% aqueous crotonaldehyde is added dropwise with stirring.

-

After the addition is complete, the mixture is refluxed for an additional 45 minutes.

-

The mixture is cooled and extracted with ethyl ether to remove tars.

-

To the vigorously stirred aqueous solution, ZnCl₂ is added. A gum will form.

-

The mixture is then refluxed for 3 hours, resulting in a clear brown solution.

-

Upon cooling, a gummy solid complex (quinaldine HCl-ZnCl₂) is formed. It is filtered and triturated with 2-propanol, followed by ethyl ether, and dried in vacuo.[8]

-

To isolate the free base, the complex is dissolved in 150 mL of water and 50 mL of NH₄OH. The solution is concentrated to yield the crude this compound.[8]

-

Purification: The crude product is purified by flash chromatography on silica gel using a mobile phase of methylene chloride:ethyl acetate (98:2).[8]

-

Removal of the solvent under reduced pressure affords the purified product as a light tan solid.[8]

Caption: Simplified mechanism of the Doebner-von Miller synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of 7-chloroquinoline derivatives on cancer cell lines, allowing for the calculation of IC₅₀ values.[4][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT 116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well sterile plates

-

Test compounds (derivatives of this compound, dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a no-treatment control.[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4][9]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4][9]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. KR20120087900A - Synthetic method of montelukast sodium intermediate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of 7-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-methylquinoline, also known as 7-chloroquinaldine, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈ClN.[1][2] It serves as a critical building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[3][4] Its quinoline (B57606) core, substituted with a chlorine atom and a methyl group, provides a versatile scaffold for developing pharmacologically active agents.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its significant applications in medicinal chemistry.

Core Physical and Chemical Properties

This compound is a white to light yellow or light brown crystalline powder at room temperature.[1][2][6] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and dichloromethane.[1][3] The compound is stable under standard storage conditions, which recommend a dry, cool, and well-ventilated environment.[1][6]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | White to light yellow/brown crystalline powder | [1][2][3][6] |

| Melting Point | 74-78 °C | [2][6][7][8] |

| Boiling Point | 278.2-282 °C at 760 mmHg | [2][9] |

| 87 °C at 0.5 - 0.75 mmHg | [3][6][7][8] | |

| Density | 1.2 - 1.225 g/cm³ | [2][9] |

| Refractive Index | 1.635 | [2][9] |

| Water Solubility | Sparingly soluble | [1][3] |

| pKa (Predicted) | 4.25 ± 0.50 | [1] |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | References |

| CAS Number | 4965-33-7 | [1][2][7] |

| Molecular Formula | C₁₀H₈ClN | [1][2][9] |

| Molecular Weight | 177.63 g/mol | [1][2][4][9] |

| IUPAC Name | This compound | [10] |

| Synonyms | 7-Chloroquinaldine, Quinoline, 7-chloro-2-methyl- | [2][7][9] |

| InChI Key | WQZQFYRSYLXBGP-UHFFFAOYSA-N | [1][4][11] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2)Cl | [1][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Data Highlights | References |

| ¹H NMR | Spectra available in CDCl₃. | [1][11][13] |

| ¹³C NMR | Data available in CDCl₃. | [1][14] |

| Infrared (IR) | Spectra available as KBr disc or nujol mull. | [1] |

| Mass Spectrometry (MS) | Electron Ionization (EI) shows a prominent molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179, characteristic of a single chlorine atom. Electrospray Ionization (ESI) typically shows a protonated molecular ion [M+H]⁺ at m/z 178. | [1][4][10] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its quinoline ring system and its substituents. The methyl group at the 2-position is activating, while the chlorine atom at the 7-position is a deactivating group for electrophilic substitution, which generally directs incoming electrophiles to the 5- and 8-positions.[4] The chlorine atom is generally unreactive to nucleophilic aromatic substitution but can be displaced under specific, often harsh, conditions.[4] A common reaction is the reduction of the quinoline ring to form 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline (B15070711) using reducing agents like sodium borohydride.[4]

Experimental Protocol: Synthesis via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and adaptable method for synthesizing quinolines. The synthesis of this compound can be achieved from 3-chloroaniline (B41212) and crotonaldehyde.[15]

Materials:

-

3-Chloroaniline

-

Crotonaldehyde

-

Hydrochloric acid (HCl)

-

An oxidizing agent (e.g., nitrobenzene (B124822) or p-chloranil)

-

Solvent (e.g., ethanol, water)

Procedure:

-

A mixture of 3-chloroaniline and hydrochloric acid is prepared in a suitable solvent within a reaction vessel equipped with a reflux condenser and a stirrer.

-

The oxidizing agent is added to the mixture.

-

Crotonaldehyde is added dropwise to the stirred mixture while maintaining a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is worked up, which may involve neutralization, extraction with an organic solvent, and washing.

-

The crude product is purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a highly valued intermediate in medicinal chemistry.[3][4] Its most prominent application is in the synthesis of Montelukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[2][5][8]

Beyond Montelukast, the 7-chloroquinoline (B30040) scaffold is a "privileged structure" in drug discovery, famously present in the antimalarial drug chloroquine.[15] Researchers have utilized this compound to synthesize novel derivatives with a range of biological activities, including:

-

Antimalarial Agents: The vinyl group can be introduced at the 2-position (via the methyl group) to create precursors for compounds active against chloroquine-resistant strains of Plasmodium falciparum.[15]

-

Anticancer Agents: Derivatives, particularly 2-styrylquinolines, have shown promise as anticancer agents by inducing apoptosis and inhibiting key signaling pathways.[4][14][15][16]

-

Antimicrobial Compounds: Novel 7-chloroquinoline derivatives have demonstrated moderate to good antibacterial activity.[14]

Caption: Synthetic utility of this compound in drug development.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9][10]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1][6][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][6][9]

-

Storage: Store in a cool, dry place in a tightly sealed container. Store locked up.[1][6]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. Ongoing research continues to explore the potential of this scaffold in developing new therapeutic agents to address a wide range of diseases, from respiratory conditions to cancer and malaria, highlighting its enduring importance in the field of drug discovery and development.[5][14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS 4965-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | High-Purity Reagent [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CAS 4965-33-7 | 3H32-5-V1 | MDL MFCD00075436 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound | 4965-33-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(4965-33-7) 1H NMR [m.chemicalbook.com]

- 12. 7-chloro quinaldine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. 4965-33-7|this compound|BLD Pharm [bldpharm.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. scielo.br [scielo.br]

Technical Guide: Physicochemical Properties of 7-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 7-Chloro-2-methylquinoline, a heterocyclic compound relevant in medicinal chemistry and organic synthesis. This document focuses on its molecular formula and weight, presenting the data in a clear, structured format for easy reference and comparison.

Core Molecular Data

This compound, also known as 7-chloroquinaldine, is a substituted quinoline (B57606) with the chemical structure illustrated below. Its fundamental molecular properties are crucial for experimental design, analytical characterization, and computational modeling in drug discovery and development.

The molecular formula and weight are key identifiers for any chemical compound. The table below summarizes these essential quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1][2][3][4][5][6][7] |

| Average Molecular Weight | 177.63 g/mol | [2][3][4][5][6][7] |

| Molecular Weight | 177.63022 g/mol | [1] |

| Monoisotopic Mass | 177.0345270 Da | [1][2] |

Logical Relationship of Molecular Properties

The relationship between the chemical structure, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical flow for this compound.

Experimental Protocols

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-氯喹哪啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS 4965-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 4965-33-7|this compound|BLD Pharm [bldpharm.com]

Solubility of 7-Chloro-2-methylquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-methylquinoline is a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for the quantitative determination of its solubility. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing established methodologies that can be readily implemented in a laboratory setting.

Introduction

This compound, also known as 7-chloroquinaldine, is a heterocyclic compound with the chemical formula C₁₀H₈ClN. Its structure, featuring a quinoline (B57606) core substituted with a chloro group at the 7-position and a methyl group at the 2-position, renders it a valuable building block in medicinal chemistry. The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability in pharmaceutical formulations. This guide aims to consolidate the available qualitative solubility information and provide detailed, actionable protocols for its quantitative assessment.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. However, qualitative descriptors have been reported, providing a general understanding of its solubility behavior.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Ethanol (B145695) | Soluble |

| Dichloromethane | Soluble |

| Water | Sparingly Soluble[2] |

This qualitative information suggests that this compound exhibits preferential solubility in less polar organic solvents over water. To obtain precise, quantitative data, experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method , followed by a quantitative analysis of the saturated solution, typically using High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform) of analytical grade

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered supernatant from the saturated solution into the HPLC system. It may be necessary to dilute the sample to ensure the concentration falls within the linear range of the calibration curve.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Calculation of Solubility:

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration in the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow

Workflow for determining the solubility of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.

Generalized Reaction Scheme

The synthesis of 7-chloroquinaldine can be achieved by reacting 3-chloroaniline (B41212) with crotonaldehyde (B89634) in a non-aqueous medium, catalyzed by a mineral acid and in the presence of an oxidant.

Synthetic Workflow

Generalized workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively published, its qualitative behavior indicates solubility in common organic solvents like ethanol and dichloromethane, and limited solubility in water. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask method coupled with HPLC analysis provided in this guide offers a robust and reliable approach. This information is crucial for the effective design of synthetic routes, purification strategies, and the development of novel pharmaceutical formulations containing this important chemical intermediate.

References

An In-depth Technical Guide to 7-Chloro-2-methylquinoline: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, particularly the melting point, and synthetic methodologies for 7-Chloro-2-methylquinoline (CAS No. 4965-33-7). This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.

Physicochemical Data of this compound

Quantitative data for this compound, also known as 7-chloroquinaldine, is summarized in the table below. The melting point is a critical parameter for the identification and purity assessment of this compound.

| Property | Value | References |

| Melting Point | 74-78 °C | [1][2][3][4][5][6] |

| 74.5-76 °C | [7] | |

| 75-77 °C | [8] | |

| 75-78 °C | [9] | |

| Boiling Point | 280-282 °C at 761 Torr | [7] |

| 87 °C at 0.5 mmHg | [1][2][9] | |

| Molecular Formula | C₁₀H₈ClN | [7][8][10] |

| Molecular Weight | 177.63 g/mol | [7][8][10] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Appearance | White to light yellow crystalline powder | [2][8] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary Tube: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Melting Point Apparatus: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.[11]

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The selection of a particular method may depend on the availability of starting materials and desired scale.

1. Synthesis from m-Chloroaniline and Vinyl Ether:

This method involves the reaction of m-chloroaniline with a vinyl ether in the presence of a catalyst.

Protocol:

-

To a 50 mL round-bottomed flask equipped with a condenser and a magnetic stirrer, add m-chloroaniline (1 mmol), acetonitrile (B52724) (5 mL), a suitable catalyst (e.g., 10 mol% of a Lewis acid), and a vinyl ether (3 mmol).[2][12]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[2][12]

-

Upon completion, remove the solvent under reduced pressure.[2][12]

-

Purify the residue by silica (B1680970) gel column chromatography, eluting with a hexane/ethyl acetate (B1210297) mixture to yield this compound.[2][12]

2. Friedländer Synthesis:

A classic method for quinoline (B57606) synthesis, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[13]

3. Doebner-von Miller Reaction:

This reaction is another established method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[13]

Role in Drug Development: Intermediate for Montelukast

This compound is a key starting material in the synthesis of Montelukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[2][8] Montelukast functions by blocking the action of cysteinyl leukotriene D4 (LTD4) on the CysLT1 receptor in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammation.

Below is a simplified representation of the signaling pathway inhibited by Montelukast.

Caption: Simplified signaling pathway of Leukotriene D4 and the inhibitory action of Montelukast.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound, CAS No. 4965-33-7 - iChemical [ichemical.com]

- 2. This compound | 4965-33-7 [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 7-氯喹哪啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4965-33-7・7-Chloroquinaldine・322-20031・320-20032[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. This compound | CAS#:4965-33-7 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS 4965-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | High-Purity Reagent [benchchem.com]

A Comprehensive Technical Guide to 7-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-methylquinoline, a substituted quinoline (B57606) derivative, is a significant chemical intermediate in the pharmaceutical industry.[1][2] Its structural scaffold is a key component in the synthesis of various therapeutic agents, most notably as a precursor in the production of Montelukast, a medication used for the management of asthma and seasonal allergic rhinitis.[3][4] This document provides a detailed overview of its chemical identity, physical properties, synthesis protocols, and its role in further chemical transformations.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is crucial for research and development. This section outlines the IUPAC name and common synonyms for this compound.

-

IUPAC Name: this compound[5]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common synonym is 7-Chloroquinaldine.[5][6][7] Other synonyms include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [1][5][7] |

| Molecular Weight | 177.63 g/mol | [5][7] |

| CAS Number | 4965-33-7 | [1][5] |

| Appearance | White to light yellow or light brown crystalline powder/solid. | [1][2][3][8] |

| Melting Point | 74-78 °C | [2][3][8] |

| Boiling Point | 87 °C @ 0.5 mmHg | [2][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane. | [1][2] |

| pKa | 4.25 ± 0.50 (Predicted) | [1] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [1][8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Doebner-von Miller Reaction

This classic method for quinoline synthesis is adapted for producing this compound.[9]

-

Materials:

-

Crotonaldehyde

-

Hydrochloric acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or p-chloranil)

-

Solvent (e.g., ethanol, water)

-

Procedure:

-

A mixture of 3-chloroaniline and hydrochloric acid is prepared in a suitable solvent within a reaction vessel equipped with a reflux condenser and a stirrer.

-

The oxidizing agent is added to the mixture.

-

Crotonaldehyde is added dropwise to the stirred mixture while maintaining a controlled temperature.

-

The reaction mixture is then heated under reflux for a specified period.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization.

-

Synthesis from m-Chloroaniline and Vinyl Ether

This method provides an alternative route to this compound.[3][10]

-

Materials:

-

m-Chloroaniline (1 mmol)

-

Acetonitrile (5 mL)

-

Catalyst (10 mol%)

-

Vinyl ether (3 mmol)

-

-

Procedure:

-

To a 50 mL round-bottomed flask equipped with a condenser and a PTFE stirrer, add m-chloroaniline, acetonitrile, the catalyst, and vinyl ether.

-

Heat the reaction mixture in the air at 80 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) eluent to obtain this compound.

-

Application in Further Synthesis: A Precursor for Drug Development

This compound is a valuable precursor, particularly in the synthesis of compounds with potential therapeutic applications.[4][9] One notable application is its use in the synthesis of 7-chloro-2-vinylquinoline (B65175) derivatives, which are key intermediates for anticancer and antimalarial agents.[9]

Synthesis of 7-Chloro-2-vinylquinoline Derivatives

A microwave-assisted condensation reaction is an efficient method for this conversion.[9]

-

Materials:

-

This compound (1 mmol)

-

Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.2 mmol)

-

Trifluoromethanesulfonamide (B151150) (TfNH₂) (0.2 mmol)

-

1,4-Dioxane (2 mL)

-

-

Procedure:

-

In a microwave vial, combine this compound, the desired aromatic aldehyde, and trifluoromethanesulfonamide in 1,4-dioxane.

-

Seal the vial and irradiate the mixture in a microwave reactor at 150 °C for 20 minutes.

-

After cooling, the product can be purified directly by flash column chromatography on silica gel to yield the target 2-arylvinylquinoline.

-

Visualized Workflow and Pathways

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: A flowchart of the Doebner-von Miller synthesis of this compound.

Caption: The synthetic pathway from this compound to potential therapeutic agents.

Conclusion

This compound is a versatile and important chemical intermediate with well-established synthetic protocols. Its primary role as a precursor in the synthesis of pharmaceuticals, including antiasthmatic, anticancer, and antimalarial drugs, highlights its significance in medicinal chemistry and drug development.[3][4][9][11] The information provided in this guide serves as a valuable technical resource for professionals engaged in these fields.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4965-33-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-chloro quinaldine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

The Discovery and History of 7-Chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-methylquinoline, also known as 7-chloroquinaldine, is a critical heterocyclic intermediate in the pharmaceutical industry. Its discovery and the subsequent refinement of its synthesis have been pivotal, most notably in the production of the widely used anti-asthmatic medication, Montelukast. This technical guide provides an in-depth exploration of the history, synthesis, and chemical properties of this compound, offering detailed experimental protocols and a comprehensive summary of its quantitative data.

Introduction

Quinoline (B57606) and its derivatives have been a cornerstone of medicinal chemistry since the isolation of quinine (B1679958) from cinchona bark in 1820.[1] The quinoline scaffold is present in a vast array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[2][3] this compound (CAS 4965-33-7) is a synthetic derivative that has gained prominence as an essential building block in organic synthesis. Its primary and most significant application is serving as the starting material for the synthesis of Montelukast, a leukotriene D4 receptor antagonist used in the management of asthma and seasonal allergic rhinitis. The history of this compound is intrinsically linked to the evolution of quinoline synthesis methodologies, particularly the Doebner-von Miller reaction.

Discovery and Historical Development

The synthesis of quinoline derivatives dates back to the 19th century. Quinoline itself was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[3] The development of synthetic routes to access substituted quinolines was a significant focus of organic chemists in the subsequent decades.

The primary method for synthesizing 2-methylquinolines (quinaldines) is the Doebner-von Miller reaction, first described in the 1880s.[4][5][6] This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.

Early preparations of this compound were reported in the 1940s. Key publications from this era include the work of W. P. Utermohlen in 1943 and A. M. Spivey and F. H. S. Curd in 1949.[7] These early syntheses, utilizing the Doebner-von Miller reaction with 3-chloroaniline (B41212) and crotonaldehyde, faced significant challenges. A major issue was the concurrent formation of the 5-chloro-2-methylquinoline isomer, which was difficult to separate from the desired 7-chloro product.[7][8] The yields of the 7-chloro isomer were often low, and the purification process was cumbersome, frequently requiring fractional distillation or the formation of crystalline salts (like the picrate (B76445) or zinc chloride complex) to achieve separation.[7]

Subsequent research focused on improving the regioselectivity and overall yield of the reaction. For instance, C. M. Leir reported in 1977 on a method to isolate the 7-chloroquinaldine as a hydrochloride-zinc chloride complex, which improved the separation from the 5-isomer. A patent filed later described an improved process using tetrachloro-1,4-quinone (p-chloranil) as the oxidant under non-aqueous conditions, which was reported to enhance the yield and the ratio of the 7-chloro to the 5-chloro isomer, while also eliminating the need for the zinc chloride complex formation.[4]

The modern significance of this compound surged with the development of Montelukast. Its role as a key starting material spurred further optimization of its synthesis for industrial-scale production, focusing on cost-effectiveness, purity, and environmental considerations.[8]

Physicochemical and Spectroscopic Data

The chemical and physical properties of this compound are well-characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4965-33-7 | [9] |

| Molecular Formula | C₁₀H₈ClN | [9][10] |

| Molecular Weight | 177.63 g/mol | [9][10] |

| Appearance | White to light yellow crystalline powder | [11] |

| Melting Point | 74-78 °C | [12] |

| Boiling Point | 278.2 °C (at 760 mmHg) | [9] |

| 87 °C (at 0.5 mmHg) | [13] | |

| Solubility | Sparingly soluble in water; soluble in chloroform, methanol, ethanol, and dichloromethane (B109758). | [11][13] |

| pKa | 4.25 ± 0.50 (Predicted) | [11] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): ~2.7 (s, 3H, CH₃), ~7.2-8.0 (m, 5H, Ar-H) | [11][14] |

| ¹³C NMR (in CDCl₃) | Characteristic peaks for aromatic carbons and the methyl group. | [11] |

| IR (KBr disc) | Characteristic peaks for C-H, C=C, and C-N stretching in the aromatic system. | [11] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight. | [11] |

Experimental Protocols

Classical Synthesis: Doebner-von Miller Reaction

This protocol is a generalized representation of the classical method.

Objective: To synthesize this compound from 3-chloroaniline and crotonaldehyde.

Materials:

-

3-Chloroaniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or p-chloranil)

-

Ethanol or other suitable solvent

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 3-chloroaniline and concentrated hydrochloric acid is prepared in a reaction vessel.

-

The oxidizing agent is added to the mixture.

-

Crotonaldehyde is added dropwise to the reaction mixture, typically with cooling to control the initial exothermic reaction.

-

The mixture is then heated to reflux for several hours to complete the cyclization and oxidation.

-

After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is removed by distillation under reduced pressure.

-

The crude product, a mixture of 5- and this compound, is then purified. Purification can be achieved by fractional distillation, crystallization, or formation of a salt complex (e.g., with zinc chloride) to selectively precipitate the 7-chloro isomer.

Modern Synthetic Protocol (Example)

This protocol is based on a more recent method for quinoline synthesis.

Objective: To synthesize this compound from m-chloroaniline and an α,β-unsaturated carbonyl precursor.

Materials:

-

m-Chloroaniline (1 mmol)

-

Ethyl vinyl ether (3 mmol)

-

Acetonitrile (5 mL)

-

Catalyst (e.g., a Lewis or Brønsted acid, 10 mol%)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) (for elution)

Procedure:

-

To a 50 mL round-bottomed flask equipped with a condenser and a magnetic stirrer, add m-chloroaniline, acetonitrile, and the catalyst.[15]

-

Add the vinyl ether to the reaction mixture.[15]

-

Heat the reaction mixture in air at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).[15]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure.[15]

-

Purify the residue by silica gel column chromatography, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.[15]

-

Confirm the structure of the product by comparing its spectroscopic data with those reported in the literature.[15]

Visualizations

Doebner-von Miller Reaction Pathway

Caption: Generalized pathway of the Doebner-von Miller synthesis of this compound.

Synthesis Workflow of Montelukast from this compound

Caption: Simplified workflow for the synthesis of Montelukast starting from this compound.

Applications and Future Perspectives

The primary application of this compound is firmly established in the pharmaceutical industry as a key intermediate for Montelukast.[12] However, the quinoline scaffold's versatility suggests potential for broader applications. Researchers are exploring 7-chloroquinoline (B30040) derivatives for a range of therapeutic areas, including anticancer and antimalarial agents.[16] The unique electronic properties conferred by the chloro- and methyl- substituents make it an attractive starting point for the synthesis of novel bioactive molecules.[16] As synthetic methodologies continue to advance, we may see the utilization of this compound in the development of new materials and agrochemicals. The ongoing demand for Montelukast, coupled with the potential for new applications, ensures that this compound will remain a compound of significant interest to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 8. Synthesis method of 7-chloroquinaldine - Eureka | Patsnap [eureka.patsnap.com]

- 9. 7-Chloroquinaldine | 4965-33-7 | FC40565 | Biosynth [biosynth.com]

- 10. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. This compound | CAS#:4965-33-7 | Chemsrc [chemsrc.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound(4965-33-7) 1H NMR spectrum [chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 7-Chloro-2-methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2-methylquinoline, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by experimental protocols and workflow visualizations to support research and development activities.

Molecular Structure

This compound possesses a quinoline (B57606) core structure with a chlorine atom at the 7th position and a methyl group at the 2nd position.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Data not explicitly available in search results | Data not explicitly available in search results | Data not explicitly available in search results |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | Data not explicitly available in search results |

Note: Specific peak assignments for ¹H and ¹³C NMR were not available in the provided search results. Researchers should refer to spectral databases like ChemicalBook for the actual spectra.[1][2]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (KBr Disc)

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available in search results | C-H stretching (aromatic), C-H stretching (aliphatic), C=N stretching, C=C stretching (aromatic), C-Cl stretching |

Note: While the NIST WebBook mentions the availability of the IR spectrum, specific peak values are not listed in the search snippets.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular ion) |

| 179 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 115 | Fragment ion |

Source: PubChem[4]

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols based on standard laboratory practices.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is often obtained using a Fourier-transform infrared (FTIR) spectrometer.[4] For solid samples, the KBr pellet method is a common technique. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

Mass Spectrometry

Mass spectra can be recorded using a gas chromatography-mass spectrometry (GC-MS) system, such as a Shimadzu GCMS-QP2010 Plus.[4] The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer for ionization and analysis.

Experimental and Analytical Workflow

The structural elucidation of an organic compound like this compound follows a systematic workflow that integrates various spectroscopic techniques.

Caption: A generalized workflow for spectroscopic analysis of organic compounds.

This workflow illustrates the process of obtaining and interpreting data from various spectroscopic methods to determine the molecular structure of a compound.[5][6][7][8] Mass spectrometry helps in determining the molecular weight and formula. IR spectroscopy is used to identify the functional groups present. Finally, NMR spectroscopy provides detailed information about the connectivity of atoms, leading to the final structural elucidation.

References

- 1. This compound(4965-33-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(4965-33-7) 13C NMR spectrum [chemicalbook.com]

- 3. Quinoline, 7-chloro-2-methyl- [webbook.nist.gov]

- 4. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 6. sciepub.com [sciepub.com]

- 7. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 8. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

An In-depth Technical Guide to the Synthesis of 7-Chloro-2-methylquinoline from 3-Chloroaniline

This technical guide provides a comprehensive overview of the synthesis of 7-Chloro-2-methylquinoline, a key intermediate in pharmaceutical development, starting from 3-chloroaniline (B41212). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and a mechanistic visualization of the core chemical transformation.

Introduction

This compound, also known as 7-chloroquinaldine, is a crucial building block in the synthesis of various biologically active compounds. Its quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. The most common and effective method for the preparation of this compound from 3-chloroaniline is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde (B89634), under acidic conditions with an oxidizing agent.

The Doebner-von Miller Reaction Pathway

The synthesis of this compound from 3-chloroaniline proceeds via the Doebner-von Miller reaction. The overall transformation is depicted below.

Caption: General scheme of the Doebner-von Miller synthesis of this compound.

The reaction mechanism is complex but is understood to involve the formation of a β-anilino aldehyde via Michael addition, followed by cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring system. A key challenge in the synthesis from 3-chloroaniline is the potential for the formation of the isomeric 5-chloro-2-methylquinoline. However, optimized reaction conditions can significantly favor the desired 7-chloro isomer.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of this compound from 3-chloroaniline.

Table 1: Reagent Quantities and Ratios

| Reagent | Role | Molar Ratio (relative to 3-Chloroaniline) | Reference |

| 3-Chloroaniline | Starting Material | 1.0 | [1] |

| Crotonaldehyde | Carbon Source | 1.2 | [1] |

| p-Chloranil | Oxidizing Agent | 1.0 | [1] |

| Hydrochloric Acid | Catalyst | Catalytic amount | [1][2] |

| Zinc Chloride | Lewis Acid/Complexing Agent | 1.0 | [2] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Solvent | 2-Butanol (B46777) | [1] |

| Reaction Temperature | 75-110 °C (Reflux) | [1] |

| Crotonaldehyde Addition Time | 0.5 - 2 hours | [1] |

| Yield of 7-Chloroquinaldine HCl salt | 61% - 81% | [1] |

| Product Purity (7- vs 5-isomer) | 99.75% : 0.25% | [1] |

| Alternative Solvent | 6N HCl (aqueous) | [2] |

| Alternative Reaction Conditions | Reflux, followed by addition of ZnCl2 and further reflux | [2] |

| Yield (with ZnCl2 method) | 31.3% (after purification) | [2] |

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below. The first protocol is an improved, high-yield process utilizing p-chloranil as the oxidant. The second describes a more traditional approach using zinc chloride.

Protocol 1: High-Yield Synthesis using p-Chloranil

This protocol is adapted from a patented process that reports high yields and excellent regioselectivity for the 7-chloro isomer.[1]

Materials:

-

3-Chloroaniline (470 mmol)

-

p-Chloranil (470 mmol)

-

Crotonaldehyde (571 mmol)

-

2-Butanol

-

Hydrochloric acid solution in 2-butanol (e.g., 4.6N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-chloroaniline (60.0 g, 470 mmol) and 2-butanol (396 mL).

-

With stirring, add a 4.6N solution of HCl in 2-butanol (204 mL). An exotherm will be observed, with the temperature rising to approximately 50 °C.

-

Add solid p-chloranil (115.6 g, 470 mmol) to the mixture.

-

Prepare a solution of crotonaldehyde (40.0 g, 571 mmol) in 2-butanol (120 mL) and place it in an addition funnel.

-

Heat the reaction mixture to reflux (approximately 103 °C) with efficient stirring.

-

Add the crotonaldehyde solution dropwise over a period of 50 minutes.

-

After the addition is complete, continue to reflux the mixture for an additional 20 minutes.

-

Cool the reaction mixture to 0 °C and maintain at this temperature for one hour to allow for crystallization of the product as its hydrochloride salt.

-

Collect the solid product by filtration and wash the filter cake with THF (4 x 100 mL) until the washings are colorless.

-

Dry the product in a vacuum oven at 50 °C for 6 hours to yield 7-chloroquinaldine hydrochloride as a yellowish powder.

-

Recrystallization (optional but recommended): Transfer the dried product to a 2 L three-necked flask and add methanol (160 mL). Heat to reflux to dissolve the solid. Slowly add THF (720 mL) over 45 minutes. Reflux for an additional 30 minutes, then cool to 0 °C and let stand for one hour. Collect the purified solid by filtration, wash with cold THF, and dry under vacuum.

Protocol 2: Synthesis using Zinc Chloride

This protocol represents a more traditional Doebner-von Miller synthesis approach.[2]

Materials:

-

3-Chloroaniline (0.2 mol)

-

6N Hydrochloric acid

-

85% aqueous Crotonaldehyde (0.2 mol)

-

Zinc Chloride (0.2 mol)

-

Ethyl ether

-

2-Propanol

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Silica (B1680970) gel for chromatography

-

Methylene (B1212753) chloride

-

Ethyl acetate (B1210297)

Procedure:

-

In a suitable reaction vessel, dissolve 3-chloroaniline (25.51 g, 0.2 mol) in 100 mL of 6N HCl and heat the solution to reflux.

-

With stirring, add 85% aqueous crotonaldehyde (17.3 g, containing 14.7 g of crotonaldehyde, 0.2 mol) dropwise.

-

Continue refluxing for an additional 45 minutes after the addition is complete.

-

Cool the mixture and extract with ethyl ether to remove any tarry byproducts.

-

To the vigorously stirred aqueous solution, add zinc chloride (27.2 g, 0.20 mol). A tan-colored gum will form.

-

Heat the mixture to reflux for three hours, during which the gum should dissolve to give a clear brown solution.

-

Upon cooling, a gummy solid will form. Isolate this solid by filtration.

-

Triturate the gummy solid with 2-propanol, followed by ethyl ether, and then dry it under vacuum to obtain the 7-chloroquinaldine hydrochloride-ZnCl2 complex.

-

To isolate the free base, dissolve the complex in 150 mL of water and 50 mL of concentrated ammonium hydroxide.

-

Concentrate the resulting mixture to yield the crude product as a tan solid.

-

Purify the crude product by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (98:2) as the eluent.

-

Evaporate the solvent from the collected fractions to afford pure this compound as a light tan solid.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 3-chloroaniline via the Doebner-von Miller reaction is a robust and well-documented process. By carefully selecting the oxidizing agent and controlling the reaction conditions, high yields and excellent regioselectivity for the desired 7-chloro isomer can be achieved. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. For large-scale production, further optimization of reaction parameters and purification methods may be necessary.

References

The Doebner-von Miller Synthesis of 7-Chloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller synthesis of 7-Chloro-2-methylquinoline, a crucial intermediate in the development of various pharmacologically active molecules. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 7-chloroquinaldine, is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its quinoline (B57606) core is a privileged scaffold found in numerous therapeutic agents. The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a direct route to 2-methylquinoline (B7769805) derivatives like this compound through the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] This reaction, however, is known to sometimes suffer from low yields and the formation of isomeric byproducts, necessitating optimized protocols for efficient and selective synthesis.[1][4]

Reaction Mechanism

The Doebner-von Miller synthesis of this compound proceeds through a series of acid-catalyzed steps involving the reaction of 3-chloroaniline (B41212) with crotonaldehyde (B89634). The generally accepted mechanism involves the following key stages:

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition of 3-chloroaniline to crotonaldehyde.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the aromatic ring to form a dihydroquinoline intermediate.

-

Dehydration: The dihydroquinoline intermediate is then dehydrated to form a 1,2-dihydroquinoline (B8789712).

-

Oxidation: Finally, the 1,2-dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, which can be another molecule of the Schiff base formed in a side reaction, is required for this final aromatization step.

The use of 3-chloroaniline can lead to the formation of both 7-chloro- and 5-chloro-2-methylquinoline isomers. The ratio of these isomers is influenced by the reaction conditions.[4]

Caption: Reaction mechanism for the Doebner-von Miller synthesis of this compound.

Quantitative Data

The yield and isomeric purity of this compound are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported syntheses.

| 3-Chloroaniline (equiv.) | Crotonaldehyde (equiv.) | Acid Catalyst | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | 7-Chloro:5-Chloro Ratio | Reference |

| 1 | 1.5 | 6N HCl | - | Water | Reflux | 3.75 | 44.4 (crude), 31.3 (pure) | Not Specified | --INVALID-LINK-- |

| 1 | 1.1 | 4.6N HCl | p-Chloranil | 2-Butanol (B46777) | 95-100 | 1.5 | 61 | 99.75 : 0.25 | [4] |

| 1.1 | 1 | 30% HCl | o-Nitrotoluene | Water | 100 -> Reflux | 5 -> 4 | Not Specified | Not Specified | [1] |

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound, reflecting different approaches to the Doebner-von Miller reaction.

Protocol 1: Aqueous Synthesis with Zinc Chloride Complexation

This protocol is adapted from a procedure involving an aqueous medium and isolation via a zinc chloride complex.

Materials:

-

3-Chloroaniline

-

Crotonaldehyde (85% aqueous solution)

-

6N Hydrochloric Acid

-

Zinc Chloride (ZnCl₂)

-

Ammonium Hydroxide (NH₄OH)

-

Ethyl Ether

-

2-Propanol

-

Silica (B1680970) Gel for flash chromatography

-

Methylene (B1212753) Chloride

-

Ethyl Acetate (B1210297)

Procedure:

-

A solution of 3-chloroaniline (0.2 mol) in 100 mL of 6N HCl is heated to reflux.

-

85% aqueous crotonaldehyde (0.2 mol) is added dropwise with stirring.

-

The mixture is refluxed for an additional 45 minutes.

-

After cooling, the mixture is extracted with ethyl ether to remove tars.

-

Zinc chloride (0.20 mol) is added to the vigorously stirred solution, leading to the formation of a tan gum.

-

The mixture is refluxed for 3 hours, resulting in a clear brown solution.

-

Upon cooling, a gummy solid forms, which is filtered and triturated with 2-propanol followed by ethyl ether and dried under vacuum to yield the quinaldine (B1664567) HCl-ZnCl₂ complex.

-

The complex is dissolved in 150 mL of water and 50 mL of concentrated NH₄OH to liberate the free base.

-

The aqueous solution is concentrated to yield the crude product.

-

The crude product is purified by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (98:2) as the eluent to afford pure this compound.

Protocol 2: Non-Aqueous Synthesis with p-Chloranil as Oxidant

This protocol, adapted from a patented procedure, utilizes a non-aqueous medium and p-chloranil as the oxidant to improve yield and isomeric selectivity.[4]

Materials:

-

3-Chloroaniline

-

Crotonaldehyde

-

2-Butanol

-

Hydrogen Chloride (gas)

-

p-Chloranil

-

Tetrahydrofuran (THF)

Procedure:

-

Prepare a 4.6N solution of HCl in 2-butanol by bubbling HCl gas into ice-cooled 2-butanol.

-

In a reaction vessel, combine 3-chloroaniline (0.4 mol), the prepared HCl/2-butanol solution (200 mL), and p-chloranil (0.4 mol).

-

Heat the mixture to 95-100°C with stirring.

-

Slowly add crotonaldehyde (0.44 mol) over 1.5 hours, maintaining the temperature.

-

After the addition is complete, continue stirring at 95-100°C for an additional 20 minutes.

-

Cool the mixture to approximately 50°C and remove about 360 mL of the solvent by vacuum distillation.

-

Add 720 mL of THF and distill off the solvent under vacuum.

-

Add another 720 mL of THF and reflux for 30 minutes.

-

Cool the mixture to 0°C and allow it to stand for 2 hours.

-

Collect the solid product by filtration and wash it with THF.

-

The product can be further purified by recrystallization from methanol and THF.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN | [5] |

| Molecular Weight | 177.63 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 74-78 °C | [7][8] |

| Boiling Point | 87 °C @ 0.5 mmHg | [8] |

| ¹H NMR | Spectrum available in public databases | [4] |

| Mass Spectrometry | Major peaks at m/z 177 and 179 | [5] |

Experimental Workflow

The general workflow for the Doebner-von Miller synthesis of this compound is outlined below.

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The Doebner-von Miller synthesis remains a viable and important method for the preparation of this compound. Careful selection of reaction conditions, particularly the choice of solvent and oxidizing agent, is crucial for achieving high yields and regioselectivity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this valuable synthetic intermediate. Further optimization of reaction parameters may lead to even more efficient and scalable synthetic routes.

References

- 1. Synthesis method of 7-chloroquinaldine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 5. This compound | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:4965-33-7 | Chemsrc [chemsrc.com]

- 8. This compound CAS#: 4965-33-7 [m.chemicalbook.com]

The Friedländer Synthesis: A Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals

An in-depth exploration of the venerable yet versatile Friedländer synthesis, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core principles, modern applications, and detailed experimental protocols. We delve into the reaction's mechanistic pathways, showcase a variety of catalytic systems, and present quantitative data to inform experimental design and optimization.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its synthesis has been a subject of intense study, and among the various methods, the Friedländer synthesis remains one of the most straightforward and adaptable routes to polysubstituted quinolines.[2] This reaction, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[3][4]

Core Reaction and Mechanism

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration.[2] It involves the reaction of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[3] The reaction can be promoted by either acidic or basic catalysts, or in some cases, simply by heating the reactants.[4]

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

-

Aldol (B89426) Condensation Pathway: This mechanism begins with a rate-limiting intermolecular aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate, which then undergoes intramolecular condensation of the amino group with the carbonyl group, followed by a final dehydration to yield the quinoline ring.[3]

-

Schiff Base Formation Pathway: In this alternative mechanism, the initial step is the formation of a Schiff base between the 2-aminoaryl aldehyde or ketone and the second carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.

The choice of reactants and reaction conditions can influence which pathway is favored.

References

The Skraup Reaction: A Technical Guide to Quinoline Synthesis for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications.[1][2] From the historical significance of quinine (B1679958) in combating malaria to modern drugs targeting cancer and cardiovascular diseases, the quinoline moiety continues to be a privileged structure in drug discovery.[2][3][4] The Skraup synthesis, a classic name reaction in organic chemistry, remains a powerful and relevant method for the construction of the quinoline ring system.[5] First reported by Zdenko Hans Skraup in 1880, this reaction involves the synthesis of quinolines from the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[6][7]

This technical guide provides an in-depth exploration of the Skraup reaction, offering detailed experimental protocols, a comprehensive analysis of the reaction mechanism, and a summary of quantitative data. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and application of quinoline-based compounds.

Reaction Mechanism and Core Principles